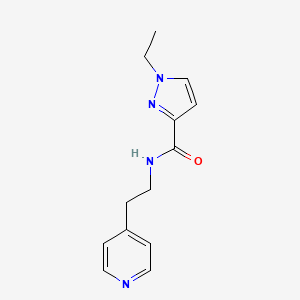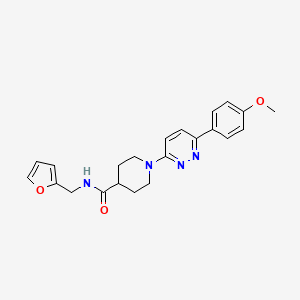![molecular formula C16H19NO4 B2904584 2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-00-9](/img/structure/B2904584.png)
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bicyclo[1.1.1]pentane-1-acetic acid, 3-methyl-, 2-[[[(phenylmethoxy)carbonyl]amino]methyl] ester, and is commonly abbreviated as BPPA. BPPA is a bicyclic compound that contains both a cyclopentane and a cyclopropane ring. In
作用机制
The mechanism of action of BPPA is not fully understood, but it is believed to act by inhibiting the activity of certain ion channels in the nervous system. Specifically, BPPA has been shown to inhibit the activity of the acid-sensing ion channel 3 (ASIC3), which is involved in pain perception. BPPA may also inhibit the activity of other ion channels that are involved in inflammation.
Biochemical and Physiological Effects:
BPPA has been shown to have analgesic and anti-inflammatory effects in animal models. In addition, BPPA has been shown to be well-tolerated and to have low toxicity in animal studies. However, the long-term effects of BPPA on human health are not yet known, and further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One advantage of using BPPA in lab experiments is its specificity for certain ion channels and amino acid residues. This allows researchers to selectively modify and study specific proteins. However, one limitation of using BPPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on BPPA. One area of interest is in the development of BPPA-based therapeutics for the treatment of chronic pain and inflammation. Another area of interest is in the use of BPPA as a tool in chemical biology, particularly in the study of protein function. Finally, further studies are needed to determine the long-term safety and efficacy of BPPA in humans, which will be necessary for its eventual use as a therapeutic agent.
合成方法
The synthesis of BPPA involves the reaction of 3-methylbicyclo[1.1.1]pentane-1-acetic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form BPPA. This synthesis method has been optimized to produce high yields of BPPA with high purity.
科学研究应用
BPPA has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BPPA is in the treatment of chronic pain. BPPA has been shown to have analgesic properties in animal models of chronic pain, and it is believed that it acts by inhibiting the activity of certain ion channels in the nervous system that are involved in pain perception.
BPPA has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a common factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. BPPA has been shown to reduce inflammation in animal models of these diseases, and it is believed that it acts by inhibiting the production of certain inflammatory cytokines.
In addition to its potential therapeutic applications, BPPA has also been studied for its use as a tool in chemical biology. BPPA can be used to selectively modify proteins that contain a specific amino acid residue, which can be useful in studying the function of these proteins.
属性
IUPAC Name |
2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15-8-16(9-15,10-15)12(13(18)19)17-14(20)21-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZOJMLJGZBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)


![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)
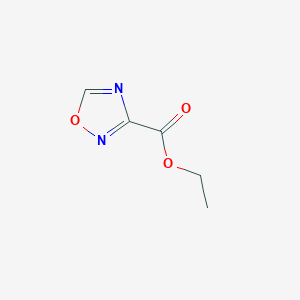
![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)
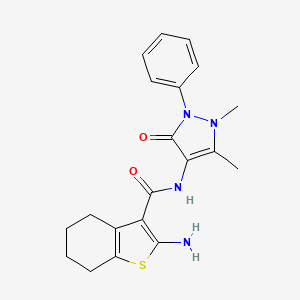
![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)
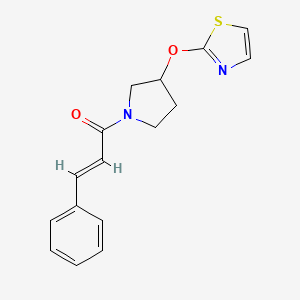
![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)
